L-Leucine

Chiral Resolution Pharmaceutical Quality Control Crystallography

L-Leucine (CAS 328-39-2) is an essential, chiral BCAA that cannot be functionally substituted with L-Isoleucine, L-Valine, or racemic DL-Leucine without compromising experimental validity. The isobutyl side chain and L-configuration are non-negotiable for specific mTORC1 pathway activation and high-affinity LAT1-mediated transport (Km ≈ 0.2 mM)—a 50-fold affinity advantage over acetylated analogs that utilize organic anion transporters. For CHO cell bioproduction, chemically defined media, and muscle protein synthesis research, only enantiomerically pure L-Leucine ensures reproducible cell culture yields, valid mechanistic data, and predictable anabolic responses. Verify enantiomeric purity and chiral specifications before procurement.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 328-39-2
Cat. No. B559552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine
CAS328-39-2
SynonymsDL-Leucine; 328-39-2; 2-Amino-4-methylpentanoicacid; H-DL-Leu-OH; Leucine,DL-; Leucine,d; (RS)-Leucine; (+-)-Leucine; DL-2-Amino-4-methylpentanoicacid; NSC46709; L-(1-13C)Leucine; L-(1-14C)Leucine; 2-amino-4-methyl-pentanoicacid; CHEBI:25017; ROHFNLRQFUQHCH-UHFFFAOYSA-N; EINECS206-327-7; (+/-)-Amino-4-methylpentanoicacid; MFCD00063087; NSC77687; AI3-52422; L-2-Amino-4-methylpentanoicacid; 25322-63-8; Leuzin; Hleu; NSC-46709
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyROHFNLRQFUQHCH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityLeaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36;  pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C);  9.91 (25 °C);  14.06 (50 °C);  22.76 (75 °C);  42.06 (100 °C);  in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/
Solubility in 99% alcohol: 0.72;  in acetic acid: 10.9. Insoluble in ether.
Solubility in water (g/L): 22.7 (0 °C);  24.26 (25 °C);  28.87 (50 °C);  38.23 (75 °C);  56.38 (100 °C)
In water, 2.15X10+4 mg/L at 25 °C
21.5 mg/mL
Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucine (CAS 328-39-2): Essential Specifications and Procurement Considerations for Research and Bioprocessing


L-Leucine (CAS 328-39-2) is an essential, proteinogenic, branched-chain amino acid (BCAA) characterized by its isobutyl side chain and L-configuration at the alpha-carbon. It serves as a critical component in chemically defined cell culture media, a key signaling molecule for the mTORC1 pathway, and a fundamental substrate for protein synthesis. Standard commercial specifications include a purity of ≥98-99% [1], with melting points typically reported in the range of 293-296 °C (sublimation) . As a chiral molecule, its biological activity is strictly dependent on the L-enantiomer, necessitating rigorous quality control to differentiate it from inactive D-Leucine or racemic DL-Leucine.

The Risks of In-Class Substitution: Why L-Leucine Cannot Be Simply Replaced by Other BCAAs or Analogs


In the procurement of amino acids for research or bioproduction, L-Leucine cannot be considered a generic, interchangeable commodity within the branched-chain amino acid (BCAA) class. Substituting L-Leucine with L-Isoleucine or L-Valine, or with racemic DL-Leucine, introduces significant experimental and process variability. The evidence shows that L-Leucine possesses a unique physicochemical and biological profile; for example, its aqueous solubility differs markedly from other BCAAs under high-pressure and high-pH conditions [1]. More critically, the structural requirements for activating the mTORC1 signaling pathway are exquisitely specific to the L-Leucine molecule, with its unique isobutyl side chain and chirality being non-negotiable for biological activity [2]. Unlike L-Isoleucine and L-Valine, L-Leucine acts as a direct and potent nutrient signal for protein synthesis [3], and its pharmacokinetic uptake via the high-affinity L-type amino acid transporter (LAT1) is distinct from acetylated analogs which utilize different transporters [4]. Therefore, assuming functional equivalence without direct comparative data can compromise cell culture yields, obscure mechanistic studies, and invalidate experimental outcomes.

L-Leucine (CAS 328-39-2): Quantified Differentiation Guide for Informed Scientific Selection


Chiral Purity as a Critical Differentiator from Racemic DL-Leucine

The biological and pharmacological activity of leucine is exclusively attributed to the L-enantiomer. L-Leucine must be differentiated from the racemic mixture, DL-Leucine. A recent study established a chiral resolution process using diastereomeric salt formation, achieving an enantiomeric excess (ee) of 91.20% for the D-LEU:D-DTTA salt and -73.32% for the L-LEU:D-DTTA salt in a multi-stage crystallization process [1]. This underscores the technical challenge and importance of sourcing pure L-Leucine for applications requiring stereospecificity.

Chiral Resolution Pharmaceutical Quality Control Crystallography

mTORC1 Activation: L-Leucine's Specific Structural Requirements vs. Analogs

Activation of the mTORC1 pathway is a primary mechanism for L-Leucine's anabolic effects. A structure-activity relationship study revealed that while L-Leucine is recognized by the L-type amino acid transporter 1 (LAT1), the subsequent activation of mTORC1 imposes rigorous structural demands that are not met by other BCAAs or analogs. These requirements include an L-configuration at the alpha-carbon, a specific distance between the carbonyl and alkoxy oxygens, and an appropriate side-chain length terminating in an isopropyl group [1]. This confirms that neither L-Isoleucine nor L-Valine can substitute for L-Leucine's signaling function.

mTOR Signaling Cell Biology Amino Acid Transport Structure-Activity Relationship

In Vivo Anabolic Potency: L-Leucine Outperforms Norleucine in Stimulating Muscle Protein Synthesis

L-Leucine's role as a direct nutrient signal for stimulating protein synthesis is not shared by all structural analogs. In a neonatal pig model, L-Leucine, but not its analog norleucine, was shown to stimulate skeletal muscle protein synthesis. This effect was mediated by enhancing the activation of mTORC1 and its downstream targets, a property not observed with norleucine in this context [1].

Muscle Protein Synthesis Nutritional Biochemistry In Vivo Models Anabolic Signaling

Transporter-Mediated Uptake: High-Affinity LAT1 Transport Distinguishes L-Leucine from Acetylated Derivatives

The cellular uptake mechanism is a key differentiator between L-Leucine and its modified counterparts. L-Leucine is primarily transported by the L-type amino acid transporter (LAT1) with high affinity (Km ≈ 0.2 mM). In contrast, N-acetyl-L-leucine bypasses LAT1 and is instead a substrate for organic anion transporters (OAT1 and OAT3) with low affinity (Km ≈ 10 mM) [1]. This switch in transporter mechanism has profound pharmacokinetic consequences.

Pharmacokinetics Drug Delivery Transporter Biology Membrane Transport

Optimal Use Cases for L-Leucine (CAS 328-39-2) in Research and Bioprocessing


Defined Media Formulation for High-Density CHO Cell Culture

L-Leucine is an essential component of chemically defined media for CHO cell-based bioproduction of monoclonal antibodies and recombinant proteins. Its specific inclusion is critical for supporting cell growth and productivity [1]. The low solubility of L-Leucine at physiological pH presents a formulation challenge, as highlighted by research into more soluble derivatives like N-lactoyl-leucine for concentrated feed media . This underscores the need for precise sourcing and handling of L-Leucine to optimize fed-batch bioprocess yields.

Mechanistic Studies of mTORC1 Signaling and Amino Acid Sensing

L-Leucine is the definitive agonist for studying the LAT1-mTORC1 signaling axis. As established by structure-activity relationship studies, L-Leucine is specifically transported by LAT1 and uniquely possesses the structural requirements to activate mTORC1, a property not shared by L-Isoleucine or L-Valine [1]. Therefore, research investigating the molecular mechanisms of nutrient sensing, cell growth regulation, and anabolic signaling requires the use of pure L-Leucine to ensure valid and reproducible activation of the pathway.

In Vivo and In Vitro Models of Protein Synthesis and Anabolic Resistance

L-Leucine is the appropriate compound for studies focused on muscle protein synthesis and overcoming anabolic resistance. Direct evidence from a clinical trial shows that supplementing a lower-protein dose with L-Leucine (3 g L-Leucine matched dose) can induce a similar or greater myofibrillar protein synthesis response compared to a larger dose of whey protein (25 g, containing 3 g L-Leucine) in older women [1]. Furthermore, its in vivo anabolic effect is distinct from analogs like norleucine, which failed to stimulate muscle protein synthesis in a neonatal pig model .

Investigations of LAT1-Mediated Cellular Uptake and Transport Kinetics

For research focused on the high-affinity L-type amino acid transporter 1 (LAT1), L-Leucine is the necessary substrate. It is transported by LAT1 with a high affinity (Km ≈ 0.2 mM), a mechanism that is distinct from acetylated leucine analogs which are taken up by organic anion transporters (OATs) with low affinity (Km ≈ 10 mM) [1]. This 50-fold difference in affinity and the distinct transporter pathway make L-Leucine essential for accurately modeling and studying LAT1 function, pharmacology, and its role in conditions like cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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